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Compound of Interest

Compound Name: Chloramben

Cat. No.: B1668635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide

formerly used for the control of annual grasses and broadleaf weeds. This technical guide

provides a comprehensive overview of the toxicological profile of Chloramben, intended for an

audience of researchers, scientists, and drug development professionals. The document

summarizes key quantitative data from toxicological studies, details the experimental protocols

of these studies, and explores the known mechanisms of action. Visual diagrams are provided

to illustrate experimental workflows and molecular pathways. It is important to note that

Chloramben is no longer produced or sold in the United States.[1]
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Property Value Reference

CAS Number 133-90-4 [2]

Molecular Formula C₇H₅Cl₂NO₂ [2]

Molecular Weight 206.03 g/mol [3]

Appearance
Colorless, odorless crystalline

solid
[1]

Water Solubility 700 mg/L at 25°C [1]

Melting Point 200-201°C [4]

Vapor Pressure 930 mPa at 100°C [4]

Toxicokinetics
Animal studies indicate that Chloramben is rapidly absorbed from the gastrointestinal tract

following ingestion.[1] In female rats administered a single oral dose, approximately 97% of the

dose was absorbed and subsequently excreted in the urine and expired air.[1] The primary

route of elimination is through urine and feces, with no significant tissue residue accumulation.

[1] In lactating cows, 88% of a daily dose was excreted in the urine and 5% in the feces within

four days, with no residues detected in the milk.[1] Similarly, rapid excretion was observed in

dogs with no tissue residues found.[1]

Acute Toxicity
Chloramben exhibits low acute toxicity via oral and dermal routes of exposure.[3] In humans,

acute exposure to high levels of Chloramben can cause mild to moderate skin irritation.[3]
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Test Species Route LD50 Reference

Acute Oral LD50 Rat Oral 3500 mg/kg [1]

Acute Oral LD50 Mouse Oral 3725 mg/kg [1]

Acute Dermal

LD50
Rabbit Dermal 3136 mg/kg [1]

Acute Dermal

LD50
Rat (albino) Dermal >3160 mg/kg [1]

Experimental Protocols
Acute oral toxicity studies are typically conducted in accordance with OECD Test Guideline

423. The protocol involves the administration of the test substance in graduated doses to

groups of experimental animals.

Test Animals: Young adult rats (e.g., Sprague-Dawley strain), typically nulliparous and non-

pregnant females.

Dosage: A single limit dose of 2000 mg/kg body weight is often used. If mortality is observed,

a dose-response study with at least three dose levels is conducted.

Administration: The substance is administered by gavage using a stomach tube.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body

weight changes for at least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.

Chronic Toxicity
Long-term animal studies in rats, mice, and dogs have not shown significant evidence of

chronic organ injury or other chloramben-related effects on body weight or function, even at

high concentrations.[1]
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Experimental Protocols
Chronic toxicity studies are generally performed following OECD Test Guideline 452.

Test Animals: Typically two rodent species (e.g., rats and mice). At least 20 animals per sex

per group.

Dosage: At least three dose levels plus a control group. The highest dose should elicit

minimal signs of toxicity without causing mortality.

Administration: The test substance is usually administered in the diet for a period of 12 to 24

months.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements. Hematology, clinical chemistry, and urinalysis are performed at multiple

intervals.

Pathology: All animals undergo a full necropsy and histopathological examination of organs

and tissues.

Carcinogenicity
The carcinogenic potential of Chloramben is unclear. A bioassay conducted by the National

Toxicology Program (NTP) found that Chloramben was carcinogenic in female B6C3F1 mice,

causing hepatocellular carcinomas.[5][6] However, no evidence of carcinogenicity was

observed in Osborne-Mendel rats under the same study conditions.[5][6] The incidence of

hepatocellular carcinoma in male mice was considered marginally associated with

Chloramben administration due to variations in the spontaneous incidence of this tumor type.

[6]
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Species Sex

Dose
Levels
(ppm in
feed)

Duration Findings Reference

Osborne-

Mendel Rat

Male &

Female

10,000,

20,000
80 weeks

No evidence

of

carcinogenicit

y

[5][6][7]

B6C3F1

Mouse
Male

10,000,

20,000
80 weeks

Marginally

associated

with

hepatocellula

r carcinoma

[7]

B6C3F1

Mouse
Female

10,000,

20,000
80 weeks

Carcinogenic,

producing

hepatocellula

r carcinomas

[5][6][7]

Experimental Protocols: NTP Carcinogenicity Bioassay
The following is a summary of the protocol used in the NTP bioassay of Chloramben (NCI-CG-

TR-25).[5][6][7]

Test Animals: 50 male and 50 female Osborne-Mendel rats and B6C3F1 mice per dose

group.

Dosage: The test material was administered in the feed at concentrations of 10,000 ppm and

20,000 ppm.

Duration: Animals were treated for 80 weeks, followed by an observation period of 32-33

weeks for rats and 11-12 weeks for mice.

Observations: Animals were weighed regularly, and clinical signs were recorded.

Pathology: A complete histopathologic examination was performed on all animals.
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Study Setup
Treatment Phase (80 weeks)

Observation Phase

Analysis

Animal Selection
(50 rats/sex/group)
(50 mice/sex/group)

Dose Groups
- Control

- 10,000 ppm
- 20,000 ppm

Chloramben in Feed Clinical Observations
Body Weight Measurement

Rats: 32-33 weeks

Mice: 11-12 weeks

Gross Necropsy Histopathological
Examination

Statistical Analysis
of Tumor Incidence

Click to download full resolution via product page

NTP Carcinogenicity Bioassay Workflow

Reproductive and Developmental Toxicity
Studies in rats have not shown Chloramben to cause reproductive toxicity.[1] A long-term

study in rats fed large daily doses of Chloramben found no effects on fertility, fetal survival, or

nursing ability.[1]

Developmental toxicity studies in rabbits showed no developmental defects in fetuses even at

high doses.[1] In rats, lower doses did not affect the pregnant dams, but there was an increase

in fetal deaths and incomplete fetal skeletal development.[1] At even lower doses, there was no

increase in fetal deaths, but incomplete bone development was still observed.[1] The lowest

doses tested produced no changes.[1]

Experimental Protocols
Reproductive and developmental toxicity studies are typically conducted following OECD

guidelines.

Two-Generation Reproduction Toxicity (OECD Guideline 416)[8][9]

Objective: To assess the effects of a substance on male and female reproductive

performance and on the offspring.

Test Animals: Typically rats.
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Procedure: The substance is administered to parental (P) generation animals before and

during mating, through gestation and lactation. The first-generation (F1) offspring are then

selected and administered the substance through their maturation, mating, and production of

the second generation (F2).

Endpoints: Mating, fertility, gestation length, litter size, pup viability, and growth.

Histopathology of reproductive organs.

Prenatal Developmental Toxicity (OECD Guideline 414)[10][11]

Objective: To assess the effects of a substance on the pregnant female and the developing

embryo and fetus.

Test Animals: Typically one rodent (rat) and one non-rodent (rabbit) species.

Procedure: The substance is administered to pregnant females during the period of

organogenesis.

Endpoints: Maternal clinical signs, body weight, and food consumption. Uterine contents are

examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

Fetuses are examined for external, visceral, and skeletal malformations and variations.

Study Setup Treatment Phase (Organogenesis) Fetal Evaluation

Pregnant Animals
(e.g., Rats, Rabbits)

Dose Groups
- Control

- Low, Mid, High Doses
Daily Dosing Maternal Monitoring

(Clinical Signs, Body Weight)
Caesarean Section

(Prior to Term)
Uterine Examination

(Implants, Resorptions)
Fetal Examination

(External, Visceral, Skeletal)

Click to download full resolution via product page

Prenatal Developmental Toxicity Study Workflow

Genotoxicity
Most bacterial and mammalian cell assays have indicated that Chloramben is not genotoxic.

However, one study using Chinese hamster ovary cells showed evidence of mutagenicity.[1]
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These data suggest that Chloramben has slight or no mutagenic potential.[1]

Experimental Protocols
A standard battery of genotoxicity tests is typically required to assess the genotoxic potential of

a substance.

Bacterial Reverse Mutation Test (Ames Test): This test uses several strains of Salmonella

typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and

frameshifts).

In Vitro Mammalian Cell Micronucleus Test: This assay detects small, membrane-bound DNA

fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei can result

from chromosome breakage or whole chromosome loss.

In Vitro Mammalian Chromosomal Aberration Test: This test identifies structural chromosome

damage in cultured mammalian cells.

In Vitro Assays

In Vivo Assays (if required)

Ames Test
(Bacterial Reverse Mutation)

In Vitro Micronucleus Test
(Mammalian Cells)

In Vivo Micronucleus Test
(Rodent Hematopoietic Cells)

If positive or equivocal

In Vitro Chromosomal
Aberration Test

If positive or equivocal

Test Substance:
Chloramben
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Standard Genotoxicity Testing Workflow

Mechanism of Action and Signaling Pathways
Herbicidal Mechanism of Action
Chloramben is a synthetic auxin herbicide.[12] In susceptible plants, it mimics the natural plant

hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant

death.[1] Research suggests that Chloramben may operate through a non-canonical auxin

signaling pathway, as it shows little to no binding to the primary auxin receptors TIR1/AFB5.

The exact molecular target in plants remains to be fully elucidated.

Chloramben

Unknown Molecular Target
(Non-TIR1/AFB5)

Signal Transduction Cascade

Auxin-like Responses

Root Growth Inhibition Epinasty Altered Gene Expression

Plant Death

Click to download full resolution via product page

Proposed Non-Canonical Auxin Signaling of Chloramben in Plants
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Mammalian Mechanism of Toxicity
The precise molecular mechanism of Chloramben-induced toxicity in mammals is not well-

characterized. The liver tumors observed in mice suggest potential interference with metabolic

processes. While not specifically studied for Chloramben, other chlorinated hydrocarbons

have been shown to induce liver tumors in rodents through mechanisms involving oxidative

stress and the activation of nuclear receptors such as peroxisome proliferator-activated

receptors (PPARs).[13][14] Pesticide exposure, in general, has been linked to the induction of

oxidative stress.[15] Further research is needed to determine if these pathways are relevant to

Chloramben-induced hepatocarcinogenesis in mice.

Conclusion
Chloramben demonstrates low acute toxicity. The primary toxicological concern identified in

long-term studies is the induction of hepatocellular carcinomas in female mice, while no

carcinogenic effects were observed in rats. Chloramben is not considered to be a reproductive

toxicant, but it has shown some evidence of developmental toxicity in rats at maternally toxic

doses, specifically affecting fetal skeletal development. Genotoxicity assays are mostly

negative, suggesting a low mutagenic potential. The mechanism of its herbicidal action appears

to be through a non-canonical auxin signaling pathway in plants. The molecular mechanisms

underlying its toxicity in mammals, particularly the liver tumors in mice, are not well understood

but may involve pathways common to other chlorinated hydrocarbons. This guide provides a

consolidated resource of the available toxicological data and experimental methodologies for

Chloramben to aid researchers in their understanding of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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